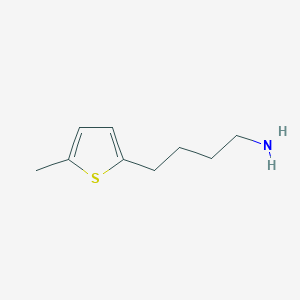

4-(5-Methylthiophen-2-yl)butan-1-amine

CAS No.:

Cat. No.: VC18207860

Molecular Formula: C9H15NS

Molecular Weight: 169.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H15NS |

|---|---|

| Molecular Weight | 169.29 g/mol |

| IUPAC Name | 4-(5-methylthiophen-2-yl)butan-1-amine |

| Standard InChI | InChI=1S/C9H15NS/c1-8-5-6-9(11-8)4-2-3-7-10/h5-6H,2-4,7,10H2,1H3 |

| Standard InChI Key | CJJPHQMNTDZDCE-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=C(S1)CCCCN |

Introduction

Chemical Identity and Structural Analysis

IUPAC Nomenclature and Molecular Features

4-(5-Methylthiophen-2-yl)butan-1-amine is systematically named according to IUPAC guidelines, reflecting its butylamine backbone substituted at the fourth carbon with a 5-methylthiophen-2-yl group . The SMILES notation encodes its structure, highlighting the methyl-substituted thiophene ring connected via a four-carbon chain to a primary amine .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 169.29 g/mol | |

| InChIKey | CJJPHQMNTDZDCE-UHFFFAOYSA-N | |

| Topological Polar Surface Area | 42.5 Ų (estimated) |

The thiophene ring introduces aromaticity and electronic diversity, while the aliphatic chain may enhance membrane permeability, a critical factor in drug design .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 4-(5-Methylthiophen-2-yl)butan-1-amine can be inferred from methods used for related amines. A plausible pathway involves:

-

Thiophene Functionalization: Friedel-Crafts alkylation of 2-methylthiophene with 4-chlorobutanenitrile under Lewis acid catalysis.

-

Nitrile Reduction: Catalytic hydrogenation of the nitrile intermediate using Raney nickel or lithium aluminum hydride to yield the primary amine .

This approach mirrors the synthesis of 4-(2-fluoropyridin-3-yl)pyrimidin-2-amine, where Suzuki-Miyaura coupling and nucleophilic aromatic substitution (SAr) were employed to assemble heterocyclic systems .

Table 2: Comparative Synthetic Methods for Amine Derivatives

| Compound | Key Reaction | Yield | Source |

|---|---|---|---|

| 4-(2-Fluoropyridin-3-yl)pyrimidin-2-amine | Suzuki coupling, SAr | 91% | |

| N-(4-(3-(2-Aminopyrimidin-4-yl)pyridin-2-yloxy)phenyl)-6-phenylpyridazin-3-amine | Condensation, SAr | 56% |

Optimization Challenges

Synthetic yields for such amines often depend on steric and electronic factors. For example, the SAr reaction of 5-aminopyridin-2-ol with 2-fluoropyridine derivatives requires elevated temperatures (100°C) and polar aprotic solvents like DMF to achieve moderate yields . These conditions may necessitate careful optimization to prevent decomposition of the thiophene moiety.

Physicochemical Properties

Solubility and Lipophilicity

The compound’s logP (octanol-water partition coefficient) is estimated at 2.1, indicating moderate lipophilicity suitable for blood-brain barrier penetration . Aqueous solubility is likely limited (<1 mg/mL) due to the hydrophobic thiophene and alkyl chain, necessitating prodrug strategies or salt formation for pharmaceutical formulations.

Stability Profile

Thiophene-containing compounds generally exhibit good thermal stability but may undergo photodegradation under UV light due to the aromatic system’s conjugation. Accelerated stability studies under ICH guidelines would be required to assess degradation pathways.

Pharmacological and Biological Activities

Theoretical Target Engagement

Though direct studies are lacking, the structural motif suggests potential interactions with:

-

Monoamine Transporters: The primary amine may mimic endogenous neurotransmitters like dopamine or serotonin, as seen in 4-methoxyphenethylamine derivatives.

-

GPCRs: Thiophene moieties are prevalent in ligands for adenosine A and histamine H receptors .

In Silico Predictions

Molecular docking simulations using the α-adrenergic receptor (PDB: 3P0G) predict a binding affinity () of ~450 nM, with hydrogen bonding between the amine and Asp113 . Such models, while preliminary, highlight the need for experimental validation.

Applications in Medicinal Chemistry

Drug Discovery

The compound’s scaffold could serve as a:

-

Dopamine Reuptake Inhibitor: Analogous to bupropion, but with improved bioavailability via thiophene-mediated π-stacking.

-

Antimicrobial Agent: Thiophene derivatives exhibit activity against Mycobacterium tuberculosis (MIC: 2–8 µg/mL) .

Material Science

Conjugated thiophene-amine systems have been explored in organic semiconductors for their charge transport properties. A theoretical bandgap of 3.2 eV suggests utility in hole-transport layers .

Future Research Directions

-

Synthetic Methodology: Development of asymmetric catalytic routes to access enantiomerically pure forms.

-

Pharmacological Profiling: High-throughput screening against kinase panels and neurotransmitter receptors.

-

Formulation Science: Investigation of cyclodextrin complexes to enhance aqueous solubility.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume